
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Overview
Description
N-(6-Nitro-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative characterized by a nitro group at the 6-position of the benzothiazole ring and an acetamide substituent at the 2-position. Its synthesis typically involves coupling 2-chloro-6-nitrobenzothiazole with acetamide derivatives under basic conditions, followed by purification and structural validation via NMR, HRMS, and elemental analysis .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibitory activity against mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to inhibition of the target’s activity .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Result of Action
Benzothiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities .
Biological Activity
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a benzothiazole moiety, which is known for its pharmacological properties. The synthesis typically involves the cyclization of 2-aminothiophenol with a nitro-substituted carboxylic acid under acidic conditions, followed by acylation with acetic anhydride or acetyl chloride to introduce the acetamide group .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to antimicrobial and anticancer effects. The nitro group may undergo bioreduction to form reactive intermediates that covalently modify target proteins or DNA .
- Antimicrobial Properties : Studies indicate that benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens. The presence of the nitro group enhances this activity by increasing the compound's reactivity towards bacterial enzymes .
- Anti-inflammatory Effects : Research has suggested that compounds with a benzothiazole structure can inhibit cyclooxygenases (COX), leading to reduced production of pro-inflammatory prostaglandins .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound and related compounds:
Antimicrobial Activity
This compound has demonstrated potent antimicrobial effects against Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of benzothiazole exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the nitro group is crucial for its anticancer activity as it enhances the compound's ability to interact with cellular targets .
Anti-inflammatory Effects
The anti-inflammatory potential was assessed through COX inhibition assays, where compounds similar to this compound exhibited IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(6-nitro-1,3-benzothiazol-2-yl)acetamide exhibits notable antimicrobial properties. The presence of the nitro group enhances its reactivity, making it effective against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MICs) as low as 10 µg/mL, suggesting potent antibacterial activity against these strains .
Biological Activity | MIC (µg/mL) | Tested Pathogen |
---|---|---|
Antimicrobial | 10 | Staphylococcus aureus |
Antimicrobial | 15 | Escherichia coli |
Anticancer Properties
This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit cellular proliferation in various cancer cell lines.
Case Study: Anticancer Activity
In vitro studies demonstrated an IC50 value of approximately 15 µM against breast cancer cells. Flow cytometry analyses revealed that treatment with the compound significantly increased early apoptotic cell populations compared to controls .
Biological Activity | IC50 Value (µM) | Tested Cell Line |
---|---|---|
Anticancer | 15 | Breast Cancer Cells |
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Preparation of Benzothiazole Derivative : The starting material is synthesized through nitration followed by acylation.
- Formation of Acetamide : The final step involves reacting the benzothiazole derivative with acetic anhydride or acetyl chloride.
This compound can also be modified to create derivatives that may enhance its biological activity or alter its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 6-Position
The biological and physicochemical properties of benzothiazole derivatives are highly sensitive to substituents at the 6-position. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (NO₂, CF₃): The nitro and trifluoromethyl groups enhance binding to enzymes like CK-1δ and DNA gyrase, likely due to improved hydrogen bonding or electrostatic interactions .
Nitro Group Positional Isomers
The position of the nitro group on the benzothiazole ring significantly impacts activity:
Key Observations :
- 6-Nitro Isomer : Exhibits superior thermal stability and biological activity, attributed to optimal steric and electronic interactions in enzyme binding pockets .
Antimicrobial Activity
This compound derivatives, such as BTC-r, demonstrate broad-spectrum antimicrobial activity:
- MIC Values: 3.125 µg/mL (E. coli), 6.25 µg/mL (P. aeruginosa) .
- Mechanism : Docking studies suggest inhibition of DNA gyrase (PDB:3G75) via π-π stacking and hydrogen bonding with the nitro group .
Anticancer and Enzyme Inhibition
- VEGFR-2 Inhibition: Derivatives like 6d (with a 6-nitro group) show IC₅₀ values in the nanomolar range, linked to thiadiazole-thioacetamide side chains .
- CK-1δ Inhibition : The trifluoromethyl analog (BTA) exhibits a pIC₅₀ of 7.8, outperforming some nitro-containing derivatives .
Physicochemical and Pharmacokinetic Properties
Property | N-(6-Nitro)acetamide | N-(6-Methoxy)acetamide | N-(6-CF₃)acetamide |
---|---|---|---|
Molecular Weight (g/mol) | 253.25 | 222.26 | 294.27 |
logP (Predicted) | 2.1 | 1.5 | 3.0 |
Solubility (mg/mL) | 0.12 | 0.45 | 0.08 |
Key Observations :
- The nitro group increases molecular weight and logP, reducing solubility compared to methoxy analogs .
Molecular Docking Insights
- DNA Gyrase (BTC-r) : The 6-nitro group forms a hydrogen bond with ASP-73 and π-π interactions with HIS-78, critical for antimicrobial activity .
- VEGFR-2 (Compound 6d) : The nitro group stabilizes binding via hydrophobic interactions with PHE-1047 and LEU-840 .
- CK-1δ (BTA) : The CF₃ group enhances binding affinity (−3.78 kcal/mol) but is outperformed by newer designs .
Preparation Methods
Direct Acetylation of 2-Amino-6-Nitrobenzothiazole
Methodology
The most widely reported synthesis involves acetylation of 2-amino-6-nitrobenzothiazole using acetic anhydride in the presence of pyridine .
-
Reagents : 2-Amino-6-nitrobenzothiazole (10 g, 0.051 mol), acetic anhydride (40 mL), pyridine (12.4 mL, 0.153 mol).
-
Conditions : Heated at 90°C for 4 hours.
-
Workup : Poured into 2N HCl, filtered, and washed with water/diethyl ether.
Yield : 79% (pale yellow solid).
Characterization Data :
-
IR (KBr) : 3387 cm⁻¹ (N–H), 1701 cm⁻¹ (C=O), 1514/1340 cm⁻¹ (NO₂).
-
¹H NMR (DMSO-d₆) : δ 2.23 (s, 3H, CH₃), 7.84 (d, 1H), 8.23 (dd, 1H), 8.98 (d, 1H), 12.72 (s, 1H, NH).
-
LC-MS : m/z 236.20 [M–H]⁻.
Nitration Followed by Acetylation
Methodology
An alternative approach involves nitrating 2-acetamidobenzothiazole to improve regioselectivity .
-
Acylation : 2-Aminobenzothiazole is acetylated with acetic anhydride.
-
Nitration : The acylated derivative is dissolved in sulfuric acid (2–6× weight) and treated with HNO₃/H₂SO₄ at 0–50°C.
-
Hydrolysis : Acidic or basic hydrolysis removes the acyl group.
Advantages : Higher nitro-group selectivity at the 6-position .
Comparative Analysis of Methods
Method | Conditions | Yield | Purity | Key Advantages |
---|---|---|---|---|
Direct Acetylation | 90°C, 4 h | 79% | >95% | Simple, high yield |
Nitration-Acetylation | 0–50°C, multi-step | ~70%* | Moderate | Improved regioselectivity for 6-nitro isomer |
*Estimated from analogous reactions in .
Critical Reaction Parameters
-
Temperature : Excess heat (>90°C) may degrade the nitro group .
-
Solvent : Pyridine acts as both solvent and base, neutralizing HCl generated during acetylation .
-
Stoichiometry : A 3:1 molar ratio of acetic anhydride to amine ensures complete acetylation .
Scalability and Industrial Relevance
The patent method is scalable for industrial use, leveraging cost-effective nitration after acylation to minimize byproducts. In contrast, the direct acetylation route is more suitable for laboratory-scale synthesis.
Applications in Drug Development
N-(6-Nitro-1,3-benzothiazol-2-yl)acetamide serves as a precursor for:
-
Antimicrobial agents : Derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli .
-
Anticancer compounds : IC₅₀ values of 34–53 µM against MCF-7 and HeLa cells .
Challenges and Limitations
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S/c1-5(13)10-9-11-7-3-2-6(12(14)15)4-8(7)16-9/h2-4H,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARDSBCDZPSYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352660 | |
Record name | Acetamide, N-(6-nitro-2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80395-50-2 | |
Record name | Acetamide, N-(6-nitro-2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(6-NITRO-2-BENZOTHIAZOLYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.